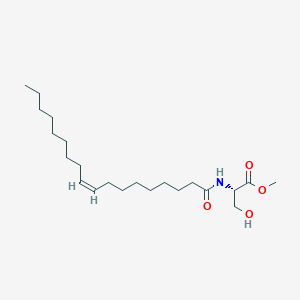
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a useful reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the esterification of 2,2-difluoroacetic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, proteins, and other biomolecules, resulting in specific biochemical effects. The compound’s reactivity also allows it to participate in various chemical pathways, influencing the outcome of reactions in which it is involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2-Chloro-2,2-difluoroacetophenone
Uniqueness
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules further distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
1365807-94-8 |
|---|---|
Molekularformel |
C6H3F9O2 |
Molekulargewicht |
278.07 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2-difluoroacetate |
InChI |
InChI=1S/C6H3F9O2/c7-2(8)3(16)17-1-4(9,10)5(11,12)6(13,14)15/h2H,1H2 |
InChI-Schlüssel |
UPELUTNXPQLHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)






